molecular formula C16H26OS B8767840 1-Thiophen-2-yldodecan-1-one CAS No. 6790-19-8

1-Thiophen-2-yldodecan-1-one

Cat. No.: B8767840
CAS No.: 6790-19-8
M. Wt: 266.4 g/mol
InChI Key: PYUCCIPSJSOPEO-UHFFFAOYSA-N
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Description

1-Thiophen-2-yldodecan-1-one (CAS: 13679-75-9) is a thiophene-derived ketone featuring a 12-carbon alkyl chain (dodecanoyl group) attached to the 2-position of a thiophene ring. This compound is synthesized via Friedel-Crafts acylation, where thiophene reacts with dodecanoyl chloride in the presence of a Lewis acid catalyst such as anhydrous zinc(II) chloride. The reaction typically proceeds in benzene, achieving high yields (e.g., 90.3% for its C16 analog) with recyclable solvents, making the method industrially viable . The compound serves as a critical intermediate in organic synthesis, particularly for producing 2-alkyl thiophenes used in materials science and pharmaceuticals. Its structure combines the electron-rich aromaticity of thiophene with the hydrophobic alkyl chain, influencing both reactivity and physical properties.

Properties

CAS No.

6790-19-8

Molecular Formula

C16H26OS

Molecular Weight

266.4 g/mol

IUPAC Name

1-thiophen-2-yldodecan-1-one

InChI

InChI=1S/C16H26OS/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3

InChI Key

PYUCCIPSJSOPEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Efficient Synthesis : The C16 analog’s high yield (90.3%) highlights the robustness of Friedel-Crafts acylation for long-chain thiophene ketones .
  • Structural Uniformity : Consistent S–C bond lengths across analogs suggest minimal electronic perturbation by alkyl chains .
  • Data Limitations : Melting points, solubility, and reaction kinetics for the C12 and C3 analogs are underreported, warranting further experimental characterization.

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